molecular formula C19H18N6O3 B2818801 N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034551-71-6

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2818801
CAS No.: 2034551-71-6
M. Wt: 378.392
InChI Key: TZAHLXOQFHSXMY-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted at the 3-position with a 6-ethoxypyridin-3-yl group. The oxadiazole is linked via a methylene bridge to a 2-methylimidazo[1,2-a]pyridine-3-carboxamide moiety. Structural analogs of this compound have been explored for diverse biological targets, including cannabinoid receptors (CB2) and cancer-related pathways .

Properties

IUPAC Name

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c1-3-27-15-8-7-13(10-20-15)18-23-16(28-24-18)11-21-19(26)17-12(2)22-14-6-4-5-9-25(14)17/h4-10H,3,11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAHLXOQFHSXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=C(N=C4N3C=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound characterized by its unique structural features combining oxadiazole and imidazo-pyridine moieties. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N6O3C_{19}H_{18}N_{6}O_{3}, with a molecular weight of approximately 394.4 g/mol. The structure includes various functional groups that may contribute to its biological activities.

PropertyValue
Molecular FormulaC19H18N6O3
Molecular Weight394.4 g/mol
CAS Number2034413-84-6
DensityNot available
Melting PointNot available

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties often exhibit antimicrobial properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents.

Anticancer Properties

Preliminary investigations suggest that this compound may have anticancer effects. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

The presence of the imidazo-pyridine structure is associated with anti-inflammatory activity. Research on related compounds reveals that they can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are pivotal in inflammatory responses.

Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated that compounds structurally similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be below 50 µg/mL for several derivatives.

Study 2: Anticancer Activity

In a cellular model examining the effects on human breast cancer cells (MCF-7), derivatives of this compound were shown to reduce cell viability significantly at concentrations ranging from 10 to 50 µM. The study indicated that these compounds could induce apoptosis through caspase activation pathways.

Comparative Analysis with Similar Compounds

To further understand the potential applications of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-y)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide, a comparison with structurally related compounds is essential:

Compound NameStructural FeaturesBiological Activity
6-Methylpyridine DerivativeContains a methyl group on pyridineAntimicrobial
4-Oxadiazole AnalogSimilar oxadiazole ring structureAntitubercular
Pyridine-Chromene HybridCombines pyridine and chromene moietiesAntidiabetic

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and inferred functional implications compared to related compounds:

Compound Name Oxadiazole Substituent Carboxamide/Amide Group Biological Target/Activity Key Reference
Target Compound 6-ethoxypyridin-3-yl 2-methylimidazo[1,2-a]pyridine-3-carboxamide Unknown (hypothesized: cancer/p53 pathways)
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide 6-ethoxypyridin-3-yl Thiophene-3-carboxamide Unknown (structural analog)
3-(3-(6-Fluoropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide (6b) 6-fluoropyridin-3-yl 9-ethylcarbazol-3-yl CB2 receptor (radiolabeled studies)
3-(4-Hydroxy-3-methoxyphenyl)-3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide Pyridin-2-yl Propanamide with phenolic/pyran substituents Inhibits cancer cell migration via DNAJA1/p53

Substituent Effects on Activity

  • Pyridine Substituents :

    • The ethoxy group in the target compound may improve lipophilicity compared to electron-withdrawing groups (e.g., fluoro in 6b) or bulky substituents (e.g., bromo in 6c) .
    • Pyridin-2-yl substituents (as in ’s compound) are associated with DNAJA1/p53-dependent anticancer activity, suggesting positional isomerism (pyridin-3-yl vs. pyridin-2-yl) could alter target specificity .
  • Carboxamide Variations: The 2-methylimidazo[1,2-a]pyridine group distinguishes the target compound from analogs with thiophene () or carbazole () moieties.

Research Findings and Gaps

  • Its imidazopyridine group warrants evaluation in kinase or p53 pathway assays .
  • SAR Limitations : The ethoxy group’s role remains speculative; fluorinated or brominated analogs () suggest halogen bonding may enhance receptor affinity, but this remains untested for the target compound .

Q & A

Q. How do formulation excipients impact the stability of this compound?

  • Methodological Answer : Lyophilization with cryoprotectants (e.g., trehalose) improves shelf life. Assess degradation pathways (hydrolysis, oxidation) via accelerated stability testing (40°C/75% RH). Use antioxidants (e.g., BHT) or pH buffers (citrate) in aqueous formulations .

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